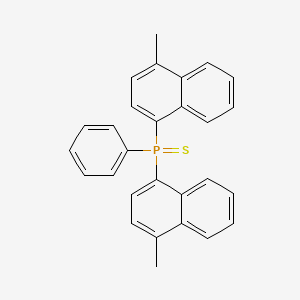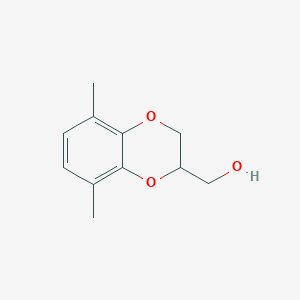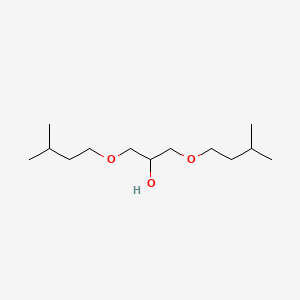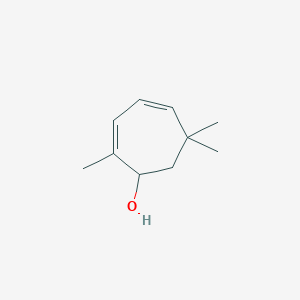![molecular formula C13H18Cl2N2S B14743776 1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine CAS No. 5422-90-2](/img/structure/B14743776.png)
1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine is a chemical compound belonging to the piperazine family. This compound is characterized by the presence of a piperazine ring attached to a propyl chain, which is further linked to a 2,5-dichlorophenyl group via a sulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine typically involves the reaction of 2,5-dichlorothiophenol with 1-bromo-3-chloropropane to form 3-(2,5-dichlorophenylthio)propyl chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the dichlorophenyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dichlorophenyl derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine involves its interaction with specific molecular targets. The compound may act on various receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Another dichlorophenyl-substituted piperazine with different positional isomers.
1-(2,4-Dichlorophenyl)piperazine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(3,4-Dichlorophenyl)piperazine: Another isomer with distinct chemical properties.
Uniqueness
1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine is unique due to the presence of the sulfanyl group linking the dichlorophenyl moiety to the piperazine ring. This structural feature imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
5422-90-2 |
|---|---|
Fórmula molecular |
C13H18Cl2N2S |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
1-[3-(2,5-dichlorophenyl)sulfanylpropyl]piperazine |
InChI |
InChI=1S/C13H18Cl2N2S/c14-11-2-3-12(15)13(10-11)18-9-1-6-17-7-4-16-5-8-17/h2-3,10,16H,1,4-9H2 |
Clave InChI |
YCJUISCEMNHDHX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCCSC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
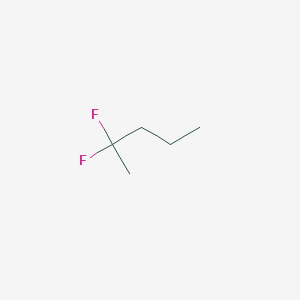
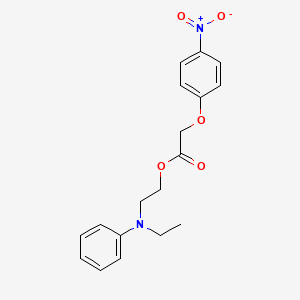
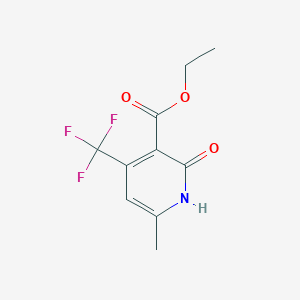
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
